molecular formula C10H7F2N3O2S B5322409 3,4-DIFLUORO-N~1~-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE

3,4-DIFLUORO-N~1~-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE

Cat. No.: B5322409
M. Wt: 271.25 g/mol
InChI Key: OYHFYNOJGNQFDO-UHFFFAOYSA-N
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Description

3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide is a chemical compound with a complex structure that includes fluorine, pyrimidine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often includes binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N-[1-(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzamide
  • 3,4-Difluoro-N-[1-(2-pyridinyl)ethyl]benzenesulfonamide

Uniqueness

3,4-Difluoro-N~1~-(2-pyrimidinyl)-1-benzenesulfonamide is unique due to its specific combination of fluorine, pyrimidine, and benzenesulfonamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

3,4-difluoro-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2S/c11-8-3-2-7(6-9(8)12)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHFYNOJGNQFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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